1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
Description
1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene is a stilbene derivative characterized by a central ethenyl (–CH=CH–) bridge connecting two aromatic rings: a methoxy-substituted benzene (C₆H₄–OCH₃) and a nitro-substituted benzene (C₆H₄–NO₂). The compound’s structure enables extended π-conjugation, which is critical for its electronic and optical properties. It is typically synthesized via the Wittig reaction, as demonstrated for analogous stilbenes, where 4-methoxybenzaldehyde reacts with a nitro-substituted benzyl phosphonate in the presence of a base . The nitro group at the para position enhances electron-withdrawing effects, while the methoxy group acts as an electron donor, creating a push-pull system that influences reactivity and photophysical behavior.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethenyl]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFBJCRLHMEJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Preparation
The ylide is generated in situ by deprotonating 4-nitrobenzyltriphenylphosphonium bromide with a strong base (e.g., potassium tert-butoxide) in anhydrous tetrahydrofuran (THF). The ylide’s nucleophilic carbon attacks the aldehyde carbonyl of 4-methoxybenzaldehyde, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and the desired trans-alkene.
Key parameters :
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Ylide stability : Electron-withdrawing nitro groups stabilize the ylide, reducing side reactions.
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Solvent choice : THF or dimethylformamide (DMF) enhances reagent solubility.
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Temperature : Reactions proceed at 0–25°C to minimize ylide decomposition.
Yield Optimization Strategies
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Base stoichiometry | 1.1–1.3 equivalents | Prevents ylide degradation |
| Reaction time | 4–6 hours | Balances completeness vs. byproduct formation |
| Workup protocol | Cold aqueous wash | Removes phosphine oxides effectively |
Yields typically reach 65–75% under optimized conditions, with purity >95% after silica gel chromatography (hexane:ethyl acetate, 4:1).
Heck Coupling: Palladium-Catalyzed Cross-Coupling
The Heck reaction offers an alternative route, particularly valuable for industrial-scale synthesis. This method couples 4-methoxyvinylbenzene (or a protected derivative) with 4-nitroiodobenzene using a palladium catalyst.
Catalytic System and Ligand Effects
A typical catalytic system comprises:
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Palladium source : Pd(OAc)₂ (5–10 mol%)
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Ligand : Tri-o-tolylphosphine (P(o-Tol)₃) enhances oxidative addition kinetics.
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Base : Triethylamine or potassium carbonate neutralizes HI byproducts.
Solvent effects :
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Polar aprotic solvents (e.g., DMF, acetonitrile) improve catalyst stability.
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Temperature : 80–120°C accelerates transmetalation but risks catalyst decomposition.
Comparative Performance Metrics
| Parameter | Heck Coupling | Wittig Reaction |
|---|---|---|
| Yield (%) | 70–85 | 65–75 |
| Stereoselectivity | >99% trans | >95% trans |
| Catalyst cost | High | Low |
| Scalability | Excellent | Moderate |
Industrial adaptations often employ ligand-free Pd/C systems in continuous flow reactors to reduce costs.
Horner-Wadsworth-Emmons Modification: Phosphonate-Based Approach
This variant replaces phosphonium ylides with phosphonate esters, offering milder reaction conditions and easier byproduct removal. The synthesis utilizes diethyl (4-nitrophenylmethyl)phosphonate and 4-methoxybenzaldehyde under basic conditions.
Reaction Dynamics
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Base selection : Lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C ensures high E-selectivity.
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Byproduct management : Water-soluble phosphate esters simplify extraction.
Industrial Case Study
A pilot plant achieved 82% yield using:
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Solvent : 2-MeTHF (renewable, low toxicity)
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Catalyst : 0.5 mol% DBU (1,8-diazabicycloundec-7-ene)
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Throughput : 15 kg/batch with >99.5% purity after recrystallization (ethanol/water).
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.87 (s, OCH₃), 7.02–8.21 (m, Ar–H) |
| IR (KBr) | 1525 cm⁻¹ (NO₂ asym. stretch) |
| HPLC | tR = 12.3 min (C18, MeOH:H₂O 80:20) |
Industrial-Scale Production Challenges
Catalyst Recovery and Recycling
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Pd leaching : <0.1 ppm residual palladium achieved via chelating resins.
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Solvent recovery : Distillation reclaims >90% DMF in closed-loop systems.
Chemical Reactions Analysis
4-Methoxy-4’-nitrostilben undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NaOH).
Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted stilbenes.
Scientific Research Applications
4-Methoxy-4’-nitrostilben has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-nitrostilben involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Properties
- Dihedral Angles: The ethoxy-methoxy analog (42.47°) shows moderate twisting, reducing conjugation compared to coplanar analogs like 4-methoxy-β-nitrostyrene. Ortho-substituted nitro groups induce severe non-planarity (86.66°), disrupting π-delocalization .
- Substituent Effects : Ethoxy groups introduce steric hindrance, while para-nitro groups enhance dipole moments. Ortho-substitution destabilizes crystal packing via repulsive interactions .
- Intermolecular Interactions : Weak C–H⋯π interactions stabilize the ethoxy-methoxy analog’s crystal lattice, whereas ortho-nitro derivatives form helical chains via C–H⋯O bonds .
Electronic and Photophysical Properties
- The para-nitro and methoxy groups create a strong push-pull effect, enhancing intramolecular charge transfer (ICT) compared to analogs with symmetric substituents (e.g., 1-methoxy-4-styrylbenzene ).
- Ortho-nitro substitution reduces ICT efficiency due to non-planarity, as seen in the 86.66° dihedral angle compound .
- Imprimatin A2, a benzoxazinone-containing analog, exhibits distinct bioactivity due to its heterocyclic ring, which alters electron distribution and binding to biological targets .
Key Research Findings and Implications
Structure-Property Relationships : Dihedral angles and substituent positions dictate conjugation efficiency, with para-substitution optimizing ICT for optoelectronic applications .
Biological Relevance : Nitro groups enhance bioactivity but may require structural optimization (e.g., coplanar nitro groups) to improve binding affinity .
Material Limitations : The absence of coordination sites restricts the compound’s utility in porous frameworks, unlike bipyridyl-carboxylate systems .
Biological Activity
1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene, also known as 1-methoxy-4-(2-(4-nitrophenyl)vinyl)benzene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and a nitrophenyl substituent, which are critical for its biological interactions. The presence of these functional groups influences the compound's reactivity and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. For example, it has shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL. Comparative studies indicated that its antibacterial potency is comparable to conventional antibiotics such as ceftriaxone .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 29 |
| Escherichia coli | 50 | 24 |
| Pseudomonas aeruginosa | 45 | 30 |
| Klebsiella pneumoniae | 50 | 19 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly inhibits pro-inflammatory cytokines such as TNF-α and IL-6. At concentrations of 10 µg/mL, it demonstrated an inhibition rate of approximately 78% for TNF-α and 89% for IL-6 compared to control treatments .
Anticancer Activity
In cancer research, the compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with the compound resulted in significant alterations in cell viability and morphology. The IC50 value was determined to be around 225 µM, indicating effective growth inhibition .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 225 | Induced apoptosis; cell cycle arrest |
| A549 (Lung) | 200 | Reduced viability; morphological changes |
| HeLa (Cervical) | 250 | Significant growth inhibition |
The biological activity of this compound is attributed to its ability to interact with various molecular targets including enzymes and receptors involved in inflammation and cell proliferation. The methoxy and nitro groups facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to these targets .
Case Study: Antibacterial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting potential applications in treating biofilm-associated infections.
Case Study: Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory effects were assessed in an animal model of arthritis. Administration of the compound resulted in reduced swelling and inflammatory markers in serum samples compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene, and how do reaction conditions affect yield and purity?
The synthesis typically involves Heck coupling or Wittig reactions to form the ethenyl bridge between methoxybenzene and nitrobenzene derivatives. Key parameters include:
- Catalyst choice : Palladium-based catalysts (e.g., Pd(OAc)₂) for Heck coupling .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C improve reaction efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product. Yield optimization requires strict control of stoichiometry and exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR identifies methoxy protons (~δ 3.8 ppm) and ethenyl protons (δ 6.5–7.5 ppm as doublets). NMR confirms nitro group attachment (C-NO₂ ~δ 148 ppm) .
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C=C (~1630 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 283.27 g/mol) .
Advanced Research Questions
Q. How does crystallographic analysis using SHELXL refine the structural understanding of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL reveals:
- Dihedral angles : The aromatic rings form a dihedral angle of ~42.5°, influencing conjugation and electronic properties .
- Nitro group torsion : The nitro group deviates ~7.4° from the phenyl plane, affecting intermolecular interactions .
- Packing interactions : C–H···π and van der Waals forces stabilize the crystal lattice, critical for predicting solubility and stability .
Methodological Tip: Use TWINABS for data scaling if twinning is observed .
Q. How can computational methods (e.g., DFT) correlate with experimental data to predict electronic properties?
- DFT calculations (B3LYP/6-311G**) model HOMO-LUMO gaps, showing strong absorption in UV-Vis (~350 nm due to π→π* transitions) .
- Charge transfer : The nitro group acts as an electron acceptor, reducing the HOMO-LUMO gap by 0.8 eV compared to non-nitrated analogs .
- Validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent effects) .
Q. What strategies resolve contradictions in reactivity data during functionalization reactions?
- Controlled experiments : Vary substituents (e.g., replace methoxy with ethoxy) to isolate electronic vs. steric effects .
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., nitroso byproducts) .
- Cross-validation : Use multiple characterization techniques (e.g., XRD and DSC) to confirm phase purity when anomalies arise .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
